molecular formula C18H22ClNO B4137313 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide

2-(1-adamantyl)-N-(3-chlorophenyl)acetamide

Cat. No. B4137313
M. Wt: 303.8 g/mol
InChI Key: SZDGPXOYGFQLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-N-(3-chlorophenyl)acetamide, also known as ACPA, is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.

Scientific Research Applications

2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent agonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been used as a tool compound to study the pharmacology and physiology of the CB1 receptor. It has also been investigated for its potential therapeutic applications in the treatment of various disorders such as obesity, pain, and addiction.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide involves the binding of the compound to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide induces a conformational change in the receptor, which activates the downstream signaling pathways. This leads to the modulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been found to modulate various physiological processes such as appetite, pain sensation, and mood. It has been shown to increase food intake and body weight in animal models. 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has also been found to have analgesic effects in animal models of pain. In addition, 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool compound for studying the pharmacology and physiology of the receptor. 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide is also stable and easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide is that it has poor solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide. One area of interest is the potential therapeutic applications of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide in the treatment of various disorders such as obesity, pain, and addiction. Another area of interest is the development of novel compounds based on the structure of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide that may have improved pharmacological properties. In addition, further research is needed to elucidate the precise mechanism of action of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide and its effects on various physiological processes.

properties

IUPAC Name

2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c19-15-2-1-3-16(7-15)20-17(21)11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGPXOYGFQLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-(3-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.